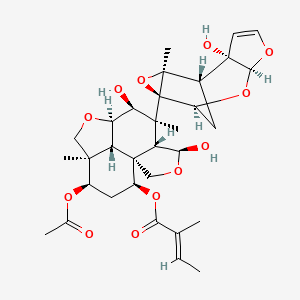

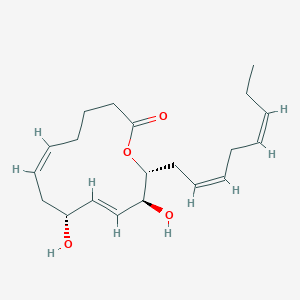

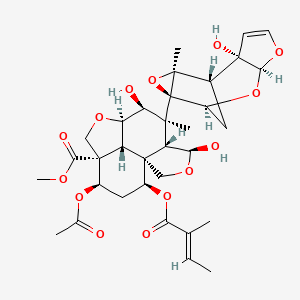

azadirachtin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azadirachtin I is an azadirachtin.

Applications De Recherche Scientifique

Azadirachtin Structure, Synthesis, and Biological Activities

Azadirachtin, derived from the neem tree, has been a focus of research since its isolation in 1968. It is notable for its complex molecular structure and biological properties as an insect antifeedant and growth regulator. The synthesis of azadirachtin has been challenging, requiring extensive efforts over decades (Veitch, Boyer, & Ley, 2008).

Insecticidal Effects and Mode of Action

Research has extensively documented azadirachtin's insecticidal effects, particularly its strong antifeedant, growth regulatory, and reproductive effects on insects. These effects vary across species, with notable sensitivity in Lepidoptera. The compound acts on chemoreceptors, hormone titers, and tissue, resulting in reduced insect fitness (Mordue & Blackwell, 1993).

Cellular and Molecular Effects

Azadirachtin has been shown to induce apoptosis in the midgut of insects like Spodoptera litura, affecting the digestion and absorption of nutrients and leading to growth inhibition. This process involves the activation of apoptotic signaling pathways (Shu et al., 2018).

Neurological Impact

Studies have revealed that azadirachtin can impact the central nervous system of insects, such as Drosophila melanogaster, by modulating cholinergic synaptic transmission and inhibiting calcium channels. This interference with neural activity contributes to its insecticidal action (Qiao et al., 2014).

Immunological Interactions

Azadirachtin has shown potential in modulating immune responses. It interacts with tumor necrosis factor receptors, inhibiting TNF-induced biological responses, thus suggesting a role in anti-inflammatory therapy (Thoh et al., 2009).

Azadirachtin as a Natural Pesticide

Despite its low toxicity to vertebrates and effectiveness as a pesticide, azadirachtin has not gained a prominent place in the market. Its complex synthesis and mode of action still require further research (Morgan, 2009).

Autophagy and Apoptosis Induction

Azadirachtin has been found to induce autophagy and apoptosis in insect cells, affecting cell proliferation. This effect is mediated through the disruption of signaling pathways like PI3K/AKT/TOR (Shao et al., 2016).

Reproductive and Developmental Effects

It significantly impacts mating success, gametic abnormalities, and progeny survival in insects like Drosophila melanogaster, indicating its potential to affect population dynamics of pest species (Oulhaci et al., 2018).

Apoptotic Mechanisms in Insect Cells

Further insights into the molecular mechanisms of azadirachtin-induced apoptosis in insect cells like Drosophila S2 have been gained, revealing its role in triggering intracellular calcium release and affecting genes related to apoptosis pathways (Xu et al., 2016).

Growth Inhibition and Protein Profile Changes

Proteomic studies indicate that azadirachtin affects proteins related to growth inhibition in Drosophila melanogaster larvae, providing insights into its mode of action at the molecular level (Wang et al., 2014).

Impact on Nutrient Absorption and Metabolism

Azadirachtin affects the growth and development of insects like Bactrocera dorsalis by altering midgut cell structure and inducing apoptosis. This leads to reduced nutrient absorption and metabolism in the midgut (Zhao et al., 2019).

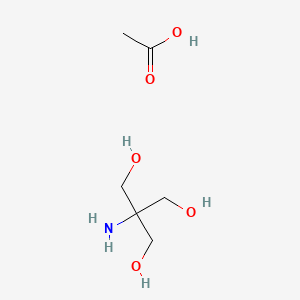

Propriétés

Nom du produit |

azadirachtin I |

|---|---|

Formule moléculaire |

C32H42O12 |

Poids moléculaire |

618.7 g/mol |

Nom IUPAC |

[(1S,4S,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1 |

Clé InChI |

DTVGLMFEPSBEIA-GSWRAVRCSA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C |

SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

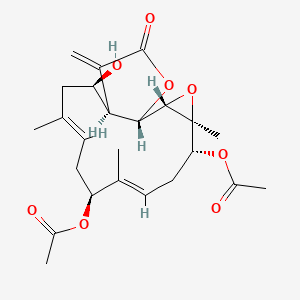

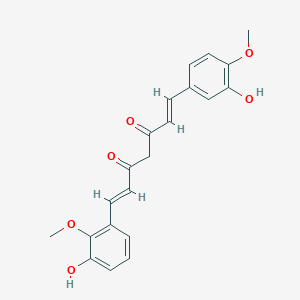

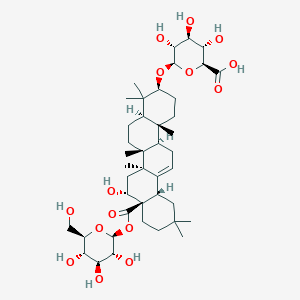

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)

![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)

![5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)